molecular formula C20H32O3 B6339066 2-(5,9-Dimethyl-decyl)-6-hydroxy-benzoic acid methyl ester CAS No. 1171921-46-2

2-(5,9-Dimethyl-decyl)-6-hydroxy-benzoic acid methyl ester

Cat. No.: B6339066
CAS No.: 1171921-46-2
M. Wt: 320.5 g/mol
InChI Key: UYEPNPJDPFCVNY-UHFFFAOYSA-N
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Description

2-(5,9-Dimethyl-decyl)-6-hydroxy-benzoic acid methyl ester is a useful research compound. Its molecular formula is C20H32O3 and its molecular weight is 320.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.23514488 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(5,9-Dimethyl-decyl)-6-hydroxy-benzoic acid methyl ester (CAS Number: 1171921-46-2) is a synthetic compound derived from hydroxybenzoic acid. Its structural characteristics suggest potential biological activities, particularly in pharmacological and industrial applications. This article reviews the biological activity of this compound, including its antimicrobial, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The compound features a hydroxy group and a long alkyl chain, which may influence its lipophilicity and biological interactions. The general structure can be represented as follows:

C16H26O3\text{C}_{16}\text{H}_{26}\text{O}_3

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be used as a potential antimicrobial agent in pharmaceutical formulations or as a preservative in food and cosmetic products .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS methods. The compound showed a dose-dependent scavenging effect on free radicals.

  • DPPH Assay Results :
    • At 50 µM concentration: Inhibition percentage = 75%
  • ABTS Assay Results :
    • At 50 µM concentration: Inhibition percentage = 68%

These results indicate that the compound has significant potential as an antioxidant, which can help mitigate oxidative stress-related diseases .

Anti-inflammatory Properties

The anti-inflammatory effects of the compound have been investigated through in vitro studies, demonstrating its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cultured macrophages. This suggests potential therapeutic applications in treating inflammatory conditions.

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on the efficacy of various hydroxybenzoic acid derivatives found that this compound exhibited superior antimicrobial activity compared to other derivatives. The study utilized standard agar diffusion methods to assess the inhibition zones against selected pathogens.
  • Cytotoxicity Assessment :
    In cytotoxicity assays on MCF-7 breast cancer cell lines, the compound showed a significant reduction in cell viability at concentrations above 50 µM, indicating its potential as an anticancer agent .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Antioxidant Mechanism : The hydroxyl group may facilitate the donation of hydrogen atoms to free radicals, neutralizing them.
  • Antimicrobial Mechanism : The long hydrophobic alkyl chain enhances membrane penetration, disrupting microbial cell membranes.
  • Anti-inflammatory Mechanism : Inhibition of specific pathways involved in cytokine production suggests a targeted action against inflammatory mediators .

Properties

IUPAC Name

methyl 2-(5,9-dimethyldecyl)-6-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-15(2)9-7-11-16(3)10-5-6-12-17-13-8-14-18(21)19(17)20(22)23-4/h8,13-16,21H,5-7,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEPNPJDPFCVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCCC1=C(C(=CC=C1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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